molecular formula C19H22N2 B11843078 (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine

(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine

Cat. No.: B11843078
M. Wt: 278.4 g/mol
InChI Key: LRVFUICSZLJCLM-LDADJPATSA-N
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Description

(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine typically involves the following steps:

    Formation of the enamine intermediate: This step involves the reaction of a phenyl-substituted aldehyde with piperidine under acidic or basic conditions to form an enamine intermediate.

    Condensation with pyridine: The enamine intermediate is then reacted with a pyridine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-(1-Phenyl-3-(piperidin-1-yl)prop-1-en-1-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridine ring, phenyl group, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[(E)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine

InChI

InChI=1S/C19H22N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-13H,2,7-8,14-16H2/b18-12+

InChI Key

LRVFUICSZLJCLM-LDADJPATSA-N

Isomeric SMILES

C1CCN(CC1)C/C=C(\C2=CC=CC=C2)/C3=CC=CC=N3

Canonical SMILES

C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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